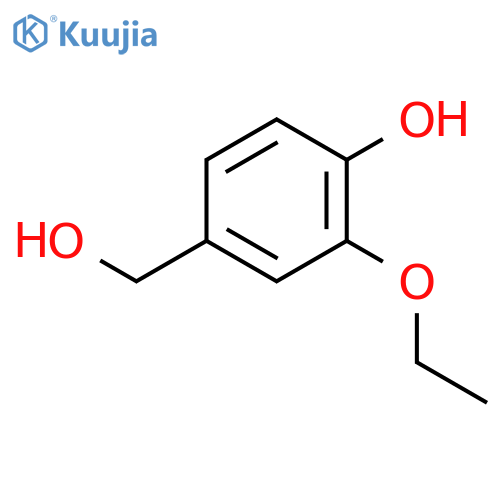Cas no 4912-58-7 (3-Ethoxy-4-hydroxybenzyl Alcohol)

4912-58-7 structure
商品名:3-Ethoxy-4-hydroxybenzyl Alcohol
3-Ethoxy-4-hydroxybenzyl Alcohol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol,3-ethoxy-4-hydroxy-
- 3-Ethoxy-4-hydroxybenzyl alcohol
- 2-ethoxy-4-(hydroxymethyl)phenol
- FT-0676195
- N,N-BIS(2-CHLOROETHYL)CARBAMOYLCHLORIDE
- 4912-58-7
- 2-Ethoxy-4-(hydroxymethyl)phenol #
- CS-0299301
- FEMA NO. 4893
- EN300-1263453
- Ethyl vanillyl alcohol
- MFCD00060359
- AKOS000249531
- 3-ethoxy-4-hydroxybenzenemethanol
- WF0E3SL79L
- SB85236
- SCHEMBL586875
- Benzenemethanol, 3-ethoxy-4-hydroxy-
- UNII-WF0E3SL79L
- DTXSID50344547
- STK512667
- 3-Ethoxy-4-hydroxybenzyl Alcohol
-
- MDL: MFCD00060359
- インチ: InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3
- InChIKey: ULCZGZGLABEWDG-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C=CC(=C1)CO)O
計算された属性
- せいみつぶんしりょう: 168.078644g/mol
- ひょうめんでんか: 0
- XLogP3: 1
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 168.078644g/mol
- 単一同位体質量: 168.078644g/mol
- 水素結合トポロジー分子極性表面積: 49.7Ų
- 重原子数: 12
- 複雑さ: 127
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 73-75°C
- ふってん: 323.3±27.0 °C at 760 mmHg
- PSA: 49.69000
- LogP: 1.28320
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3-Ethoxy-4-hydroxybenzyl Alcohol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Ethoxy-4-hydroxybenzyl Alcohol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
3-Ethoxy-4-hydroxybenzyl Alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB150694-25 g |
3-Ethoxy-4-hydroxybenzyl alcohol, 97%; . |
4912-58-7 | 97% | 25g |
€267.50 | 2023-05-09 | |
| TRC | E937505-10g |
3-Ethoxy-4-hydroxybenzyl Alcohol |
4912-58-7 | 10g |
$ 160.00 | 2022-06-02 | ||
| Enamine | EN300-1263453-2500mg |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 2500mg |
$949.0 | 2023-10-02 | ||
| Enamine | EN300-1263453-500mg |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 500mg |
$465.0 | 2023-10-02 | ||
| Enamine | EN300-1263453-1000mg |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 1000mg |
$485.0 | 2023-10-02 | ||
| Enamine | EN300-1263453-1.0g |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 1g |
$0.0 | 2023-06-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-280362-5g |
3-Ethoxy-4-hydroxybenzyl alcohol, |
4912-58-7 | 5g |
¥384.00 | 2023-09-05 | ||
| abcr | AB150694-5g |
3-Ethoxy-4-hydroxybenzyl alcohol, 97%; . |
4912-58-7 | 97% | 5g |
€152.00 | 2024-06-10 | |
| Enamine | EN300-1263453-100mg |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 100mg |
$427.0 | 2023-10-02 | ||
| Enamine | EN300-1263453-10000mg |
2-ethoxy-4-(hydroxymethyl)phenol |
4912-58-7 | 10000mg |
$2085.0 | 2023-10-02 |
3-Ethoxy-4-hydroxybenzyl Alcohol 関連文献
-
1. Synthesis and absolute configuration of chiral (C 3) cyclotriveratrylene derivatives. Crystal structure of (M)-(–)-2,7,12-triethoxy-3,8,13-tris-[(R)-1-methoxycarbonylethoxy]-10,15-dihydro-5H-tribenzo[a,d,g]-cyclononeneAndré Collet,Jacqueline Gabard,Jean Jacques,Michèle Cesario,Jean Guilhem,Claudine Pascard 3) cyclotriveratrylene derivatives. Crystal structure of (M)-(–)-2712-triethoxy-3813-tris-[(R)-1-methoxycarbonylethoxy]-1015-dihydro-5H-tribenzo[adg]-cyclononene. André Collet Jacqueline Gabard Jean Jacques Michèle Cesario Jean Guilhem Claudine Pascard J. Chem. Soc. Perkin Trans. 1 1981 1630
4912-58-7 (3-Ethoxy-4-hydroxybenzyl Alcohol) 関連製品
- 83459-29-4(3,4-Diethoxybenzyl alcohol)
- 93-03-8(Veratryl alcohol)
- 13184-86-6(Vanillyl ethylether)
- 2563-07-7(2-Ethoxy-p-cresol)
- 33693-48-0(4-(Benzyloxy)-3-methoxy-benzyl Alcohol)
- 3840-31-1(3,4,5-Trimethoxybenzyl Alcohol)
- 4383-06-6(5-(hydroxymethyl)-2-methoxyphenol)
- 498-00-0(Vanillyl alcohol)
- 23702-54-7(Diveratryl ether)
- 6272-38-4(2-(Benzyloxy)phenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4912-58-7)3-Ethoxy-4-hydroxybenzyl Alcohol

清らかである:99%
はかる:100g
価格 ($):724.0